Cas no 362640-56-0 (2-Methyl-4-(trifluoromethyl)benzonitrile)
2-Methyl-4-(trifluoromethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 2-methyl-4-(trifluoromethyl)-
- 2-methyl-4-(trifluoromethyl)benzonitrile
- DA-06425
- SCHEMBL964361
- BS-32342
- MFCD13185724
- 362640-56-0
- 2-methyl-4(trifluoromethyl)benzonitrile
- 2-Methyl-4-(trifluoromethyl)benzonitrile
-
- MDL: MFCD13185724
- Inchi: 1S/C9H6F3N/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4H,1H3
- InChI Key: RGABUAQUWGBFSG-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C#N)=C(C)C=1)(F)F
Computed Properties
- Exact Mass: 185.04528
- Monoisotopic Mass: 185.04523368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- PSA: 23.79
2-Methyl-4-(trifluoromethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M332130-25mg |
2-Methyl-4-(trifluoromethyl)benzonitrile |
362640-56-0 | 25mg |
$92.00 | 2023-05-17 | ||
| TRC | M332130-50mg |
2-Methyl-4-(trifluoromethyl)benzonitrile |
362640-56-0 | 50mg |
$150.00 | 2023-05-17 | ||
| TRC | M332130-100mg |
2-Methyl-4-(trifluoromethyl)benzonitrile |
362640-56-0 | 100mg |
$224.00 | 2023-05-17 | ||
| TRC | M332130-250mg |
2-Methyl-4-(trifluoromethyl)benzonitrile |
362640-56-0 | 250mg |
$397.00 | 2023-05-17 | ||
| Alichem | A013006365-250mg |
2-Methyl-4-(trifluoromethyl)benzonitrile |
362640-56-0 | 97% | 250mg |
$480.00 | 2023-09-02 | |
| Alichem | A013006365-500mg |
2-Methyl-4-(trifluoromethyl)benzonitrile |
362640-56-0 | 97% | 500mg |
$790.55 | 2023-09-02 | |
| Alichem | A013006365-1g |
2-Methyl-4-(trifluoromethyl)benzonitrile |
362640-56-0 | 97% | 1g |
$1490.00 | 2023-09-02 | |
| Apollo Scientific | PC902122-250mg |
2-Methyl-4-(trifluoromethyl)benzonitrile |
362640-56-0 | 98% | 250mg |
£249.00 | 2025-02-22 | |
| Apollo Scientific | PC902122-1g |
2-Methyl-4-(trifluoromethyl)benzonitrile |
362640-56-0 | 98% | 1g |
£670.00 | 2025-02-22 | |
| abcr | AB277613-250 mg |
2-Methyl-4-(trifluoromethyl)benzonitrile, 98%; . |
362640-56-0 | 98% | 250mg |
€195.00 | 2023-04-26 |
2-Methyl-4-(trifluoromethyl)benzonitrile Suppliers
2-Methyl-4-(trifluoromethyl)benzonitrile Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-Methyl-4-(trifluoromethyl)benzonitrile
Recent Advances in the Study of 2-Methyl-4-(trifluoromethyl)benzonitrile (CAS: 362640-56-0) in Chemical Biology and Pharmaceutical Research
2-Methyl-4-(trifluoromethyl)benzonitrile (CAS: 362640-56-0) is a fluorinated aromatic nitrile compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique physicochemical properties and potential applications in drug discovery. Recent studies have explored its role as a versatile building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, biological activities, and emerging applications in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-Methyl-4-(trifluoromethyl)benzonitrile derivatives as potent inhibitors of protein kinases involved in inflammatory pathways. The research team utilized structure-activity relationship (SAR) studies to optimize the compound's scaffold, resulting in derivatives with improved selectivity and pharmacokinetic profiles. Notably, the trifluoromethyl group was found to enhance binding affinity through favorable hydrophobic interactions with target proteins, while the nitrile moiety contributed to metabolic stability.
In the field of agrochemical research, 2-Methyl-4-(trifluoromethyl)benzonitrile has shown promise as a precursor for novel pesticides. A 2022 patent application (WO2022156789) disclosed its use in synthesizing compounds with insecticidal activity against resistant pest strains. The fluorinated aromatic core was particularly effective in penetrating insect cuticles, demonstrating the compound's potential in addressing current challenges in crop protection.
Recent advances in synthetic methodology have expanded the accessibility of 2-Methyl-4-(trifluoromethyl)benzonitrile and its derivatives. A 2023 report in Organic Letters described a novel palladium-catalyzed cyanation protocol that enables efficient preparation of this scaffold from readily available starting materials. This development is particularly significant for scaling up production while maintaining high purity standards required for pharmaceutical applications.
From a safety and toxicological perspective, recent in vitro studies (2023, Chemical Research in Toxicology) have characterized the metabolic pathways of 2-Methyl-4-(trifluoromethyl)benzonitrile in human liver microsomes. The findings suggest that while the compound exhibits good metabolic stability, careful consideration should be given to potential cytochrome P450 interactions when designing drug candidates based on this scaffold.
Looking forward, the unique properties of 2-Methyl-4-(trifluoromethyl)benzonitrile position it as a valuable tool in fragment-based drug discovery. Its balanced lipophilicity (LogP ~2.5) and molecular weight (189.13 g/mol) make it an ideal starting point for developing drug-like molecules. Current research efforts are focused on expanding its applications in targeted protein degradation and covalent inhibitor design, with preliminary results showing promising activity in cancer cell models.
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